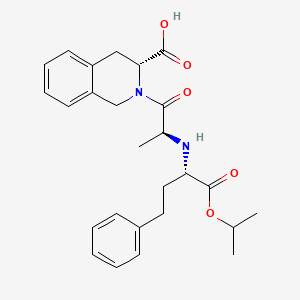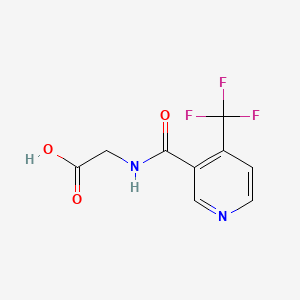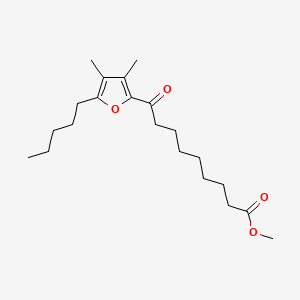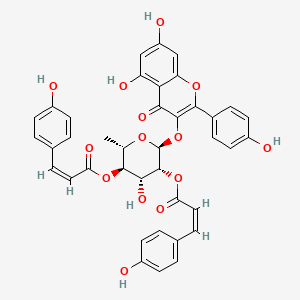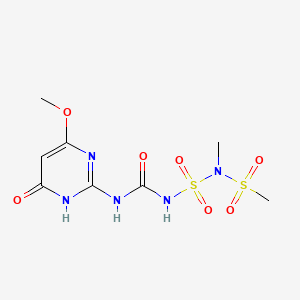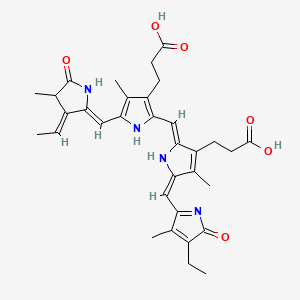
2-Methyl-D3-citric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-D3-citric acid is the isotope labelled analog of 2-Methylcitric Acid . It is a metabolite of Citric Acid that can be formed from the condensation of propionoyl-CoA and oxaloacetic acid catalyzed by a citrate synthase enzyme . The molecular formula is C7H7D3O7 .
Molecular Structure Analysis
The molecular formula of 2-Methyl-D3-citric acid is C7H7D3O7 . It has an average mass of 209.169 Da and a mono-isotopic mass of 209.061478 Da .
Physical And Chemical Properties Analysis
2-Methyl-D3-citric acid has a molecular weight of 209.17 . It is a solid substance with a white to off-white color . It has a density of 1.6±0.1 g/cm3 and a boiling point of 313.1±42.0 °C at 760 mmHg .
科学的研究の応用
Methylcitrate Cycle
2-Methyl-D3-citric acid is an intermediate in the methylcitrate cycle . This cycle is a mechanism by which propionyl-CoA, generated by β-oxidation of odd-chain fatty acids, is broken down to its final products, succinate and pyruvate . The methylcitrate cycle functions overall to detoxify bacteria of toxic propionyl-CoA, and plays an essential role in propionate metabolism in bacteria .
Pharmaceutical Applications
Citric acid, including its derivatives like 2-Methyl-D3-citric acid, provides excellent assets in pharmaceutical applications such as cross-linking, release-modifying capacity, interaction with molecules, capping and coating agent, branched polymer nanoconjugates, gas generating agent , etc .
Food Industry
Citric acid and its derivatives are broadly employed in many sectors including foodstuffs as a flavoring agent .
Beverage Industry
In the beverage industry, citric acid is used as a sequestering agent .
Cosmetics Industry
Citric acid is a regular ingredient for cosmetic pH-adjustment and as a metallic ion chelator in antioxidant systems . It is also used to improve the taste of pharmaceuticals such as syrups, solutions, elixirs, etc .
Biotechnology
Citric acid and its derivatives like 2-Methyl-D3-citric acid are key chemicals in the emerging bioeconomy, with applications beyond conventional usage in the food, pharmaceutical and cosmetic industries .
作用機序
Target of Action
The primary target of 2-Methyl-D3-citric acid is the Methylcitrate Cycle (MCC) . This cycle is a mechanism by which propionyl-CoA, generated by β-oxidation of odd-chain fatty acids, is broken down to its final products, succinate and pyruvate . The MCC plays an essential role in propionate metabolism in bacteria and functions overall to detoxify bacteria of toxic propionyl-CoA .
Mode of Action
2-Methyl-D3-citric acid interacts with its targets through a series of enzymatic reactions within the MCC . The compound is formed from the condensation of propionoyl-CoA and oxaloacetic acid, catalyzed by a citrate synthase enzyme . It then undergoes a series of transformations, including dehydration and rehydration, to form 2-methyl iso citrate . Finally, it is cleaved by the cycle-specific enzyme methyl iso citrate lyase to form the final products, succinate and pyruvate .
Biochemical Pathways
The MCC is closely related to both the citric acid cycle and the glyoxylate cycle, sharing substrates, enzymes, and products . The MCC, therefore, affects these pathways and their downstream effects. For instance, the product succinate is used in the citric acid cycle .
Result of Action
The result of the action of 2-Methyl-D3-citric acid is the formation of succinate and pyruvate . These products play crucial roles in various metabolic processes. For instance, pyruvate can be used by metabolic enzymes for energy and biomass formation .
Action Environment
The action of 2-Methyl-D3-citric acid, like many biochemical reactions, can be influenced by environmental factors. It’s important to note that the stability of the compound could be influenced by factors such as temperature and pH .
特性
IUPAC Name |
4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXCRMFGMSKIJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-D3-citric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



